

2-Demethylcolchicine: Metabolic Profiling, Bioactivity, and Analytical Characterization

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Compound of Interest

Compound Name: 2-Demethylcolchicine

CAS No.: 7336-36-9

Cat. No.: B1346099

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Executive Summary

2-Demethylcolchicine (2-DMC) represents a critical, albeit less pharmacologically active, metabolite of the alkaloid colchicine. Formed primarily via hepatic oxidative demethylation mediated by CYP3A4, 2-DMC serves as a key marker of colchicine clearance and metabolic inactivation.[1] Unlike its regioisomer 3-demethylcolchicine (3-DMC), which retains significant tubulin-binding affinity, 2-DMC exhibits markedly reduced biological activity. This guide provides a comprehensive technical analysis of 2-DMC, detailing its formation, structure-activity relationships (SAR), chemical synthesis, and validated analytical protocols for its quantification in biological matrices.

Chemical Identity and Metabolic Formation

Structural Characterization

Colchicine is a tricyclic alkaloid containing a trimethoxyphenyl ring (Ring A), a seven-membered saturated ring (Ring B), and a tropolone ring (Ring C).[2] 2-DMC is formed by the specific O-demethylation of the methoxy group at the C2 position of Ring A.

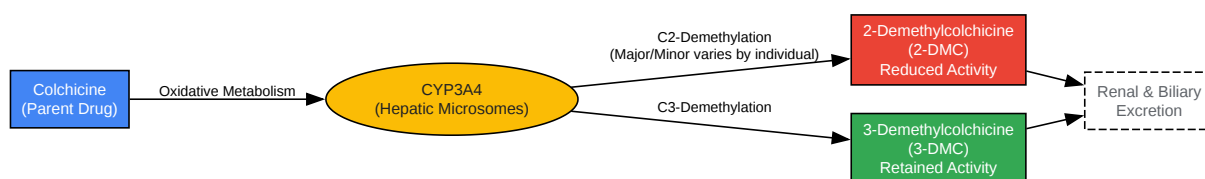
- Parent Compound: Colchicine (, MW 399.44)
- Metabolite: **2-Demethylcolchicine** (, MW 385.41)[3]
- Key Structural Change: Replacement of the C2 with a hydroxyl () group.

Enzymatic Pathway

The biotransformation of colchicine is predominantly hepatic. CYP3A4 is the primary isoform responsible for the demethylation at C2 and C3 positions. This process is sensitive to drug-drug interactions (DDIs); inhibition of CYP3A4 (e.g., by clarithromycin or ketoconazole) significantly shunts metabolism, leading to colchicine accumulation and toxicity.

Figure 1: Colchicine Metabolic Pathway

The following diagram illustrates the divergent demethylation pathways mediated by CYP3A4.



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Caption: CYP3A4-mediated biotransformation of colchicine into its primary demethylated metabolites.[1] Note the divergence into 2-DMC and 3-DMC.

Biological Significance & Structure-Activity Relationship (SAR)[2][4]

Understanding the differential bioactivity of colchicine metabolites is crucial for interpreting toxicity and efficacy data.

Tubulin Binding Affinity

Colchicine exerts its therapeutic effect by binding to the colchicine-binding site (CBS) on α -tubulin, inhibiting microtubule polymerization.

- **3-DMC:** Retains high affinity for tubulin, comparable to colchicine. It contributes to the therapeutic and toxic effects.
- **2-DMC:** Exhibits significantly reduced affinity for tubulin. The methoxy group at C2 is critical for the steric fit and hydrophobic interaction within the tubulin binding pocket. Its removal destabilizes the ligand-protein complex, rendering 2-DMC largely inactive in anti-inflammatory models (e.g., carrageenin-induced edema).

Clinical Implications

Because 2-DMC is pharmacologically less active, its formation represents a detoxification pathway. Conversely, factors that shift metabolism toward 3-DMC or prevent clearance (P-gp inhibition) may enhance toxicity. In clinical pharmacokinetic studies, 2-DMC plasma levels are typically low (<5% of parent), but they serve as a sensitive biomarker for CYP3A4 activity.

Experimental Protocols

Protocol A: Chemical Synthesis of 2-Demethylcolchicine

Objective: To generate high-purity 2-DMC reference standards for analytical validation.

Principle: Acid-catalyzed selective ether cleavage. The C2-methoxy group is more labile under specific acidic conditions compared to C1 or C3.

Materials:

- Colchicine (USP Grade)

- Concentrated Sulfuric Acid (, 98%)
- Ammonium Hydroxide ()
- Chloroform ()
- Silica Gel (for chromatography)

Step-by-Step Methodology:

- Reaction Setup: Dissolve 500 mg of colchicine in 5 mL of concentrated sulfuric acid.
- Incubation: Heat the solution strictly at 50°C for 4–6 hours. Note: Temperature control is critical; higher temperatures lead to degradation of the tropolone ring.
- Quenching: Pour the reaction mixture onto 50 g of crushed ice to quench the acid.
- Neutralization: Adjust pH to ~7.5 using concentrated ammonium hydroxide.
- Extraction: Extract the aqueous phase three times with chloroform (mL). Combine organic layers.
- Purification: Evaporate solvent under reduced pressure. Purify the residue via silica gel column chromatography using a gradient of Chloroform:Methanol (95:5 to 90:10).
- Validation: Confirm identity via NMR (loss of signal at ~3.6-3.9 ppm corresponding to C2-OMe) and MS (m/z 386).

Protocol B: In Vitro Microsomal Incubation

Objective: To study metabolic stability and metabolite formation rates.

System: Human Liver Microsomes (HLM).

- Buffer Prep: Phosphate buffer (100 mM, pH 7.4) containing 3.3 mM .
- Pre-incubation: Mix HLM (0.5 mg protein/mL) with Colchicine (10 M) at 37°C for 5 minutes.
- Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).
- Reaction: Incubate at 37°C for 60 minutes with gentle shaking.
- Termination: Add ice-cold acetonitrile (containing Internal Standard, e.g., Colchicine-d6) in a 1:3 ratio (sample:ACN).
- Processing: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.

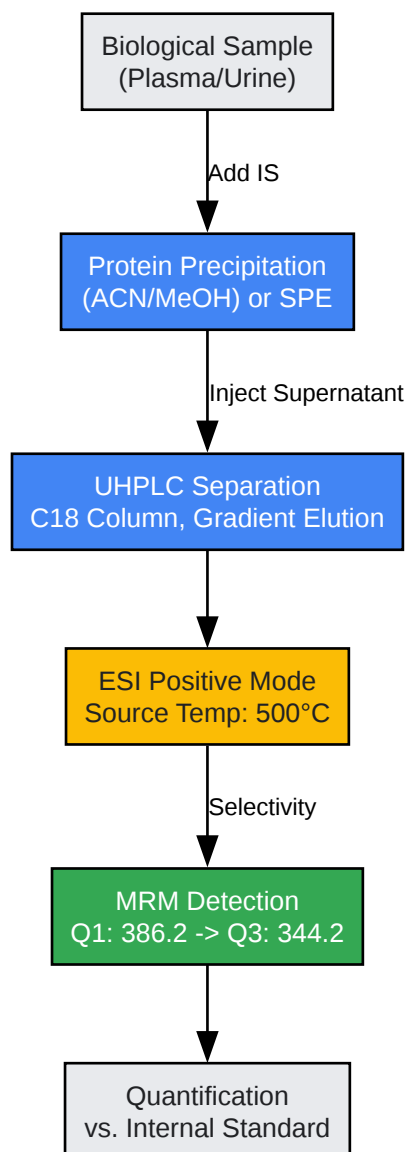
Analytical Methodologies (LC-MS/MS)[5][6][7]

Quantification of 2-DMC requires high selectivity to distinguish it from its regioisomer 3-DMC and the parent compound.

Physicochemical Properties & MS Parameters[3][6][8]

Parameter	Value / Description
Molecular Weight	385.41 g/mol
Precursor Ion (Q1)	386.2
Product Ion (Q3)	344.2 (Quantifier), 326.1 (Qualifier)
Fragmentation Mechanism	Loss of ketene (, -42 Da) from the acetamide side chain is the dominant fragmentation pathway, similar to colchicine.
Retention Time	2-DMC typically elutes before colchicine on C18 columns due to increased polarity (hydroxyl vs methoxy).

LC-MS/MS Workflow Diagram



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Caption: Optimized LC-MS/MS workflow for the extraction and quantification of **2-demethylcolchicine**.

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 m).
- Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

- Mobile Phase B: Acetonitrile or Methanol.
- Gradient: 10% B to 90% B over 3-5 minutes.
- Separation Note: Ensure baseline resolution between 2-DMC and 3-DMC, as they are isobaric. 2-DMC is generally more polar.

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